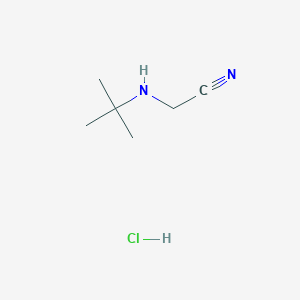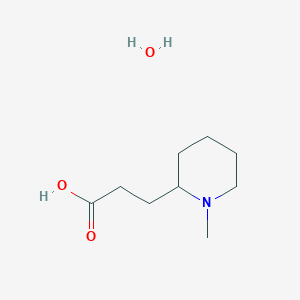
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate is a heterocyclic compound with the molecular formula C9H19NO3 and a molecular weight of 189.25. It is a solid substance that may contain up to one equivalent of water . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery research .
Preparation Methods
The synthetic routes and reaction conditions for preparing 3-(1-Methylpiperidin-2-yl)propanoic acid hydrate are not extensively documented in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the piperidine ring and subsequent functionalization to introduce the propanoic acid group. Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Scientific Research Applications
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving the modulation of biological pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
3-(1-Methylpiperidin-2-yl)propanoic acid hydrate can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their functional groups.
Properties
IUPAC Name |
3-(1-methylpiperidin-2-yl)propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c1-10-7-3-2-4-8(10)5-6-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSMEQHEGYVZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCC(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-cyclopentyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727416.png)
![N-methyl-N-phenyl-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2727419.png)
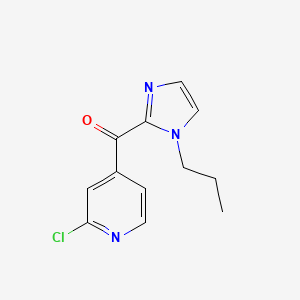
![6-(4-Methoxyphenyl)-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2727421.png)
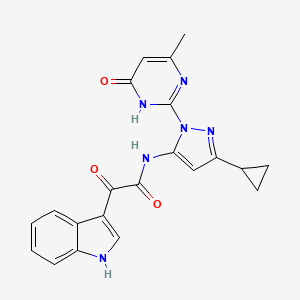
![2-(4-Bromophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2727424.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2727425.png)
![Methyl (2S)-3-phenyl-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2727429.png)
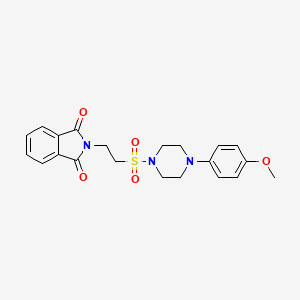
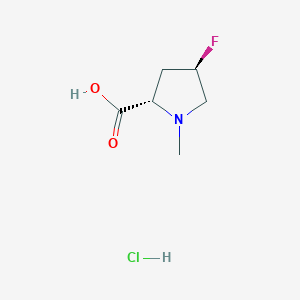
![N-(4-methoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2727435.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2727436.png)
